3,4-Dichloro-1H-pyrrole-2,5-dione

描述

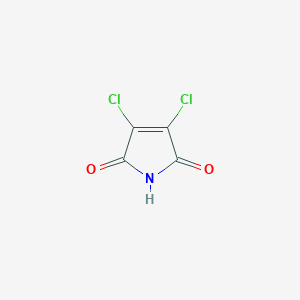

3,4-Dichloro-1H-pyrrole-2,5-dione is a heterocyclic compound with the molecular formula C4HCl2NO2. It is characterized by a pyrrole ring substituted with two chlorine atoms at positions 3 and 4, and two carbonyl groups at positions 2 and 5. This compound is known for its reactivity and is used in various chemical and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: 3,4-Dichloro-1H-pyrrole-2,5-dione can be synthesized through the chlorination of maleimide. The reaction typically involves the use of chlorine gas in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the chlorination process .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of chlorine gas to a solution of maleimide in acetic acid, with careful monitoring of temperature and reaction time to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction of this compound can yield products where the carbonyl groups are converted to hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Hydroxylated pyrrole derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Key Building Block

3,4-Dichloro-1H-pyrrole-2,5-dione serves as a critical intermediate in the synthesis of various heterocyclic compounds. Its unique reactivity allows for the introduction of specific functional groups, making it a valuable tool for organic chemists. The compound's ability to undergo nucleophilic substitution reactions is enhanced by the presence of electron-withdrawing chlorine atoms, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .

Table 1: Synthesis Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of chalcone imide derivatives synthesized from this compound showed high activity against human liver cancer (HepG-2) and breast cancer (MCF-7) cells, outperforming traditional chemotherapeutic agents like doxorubicin .

Case Study: Chalcone Imide Derivatives

In a study aimed at developing new anticancer agents, researchers synthesized several chalcone imide derivatives using this compound as a starting material. The synthesized compounds were tested for their cytotoxic effects using the MTT assay. Results indicated that these derivatives were more effective against breast cancer cells compared to positive controls .

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

The application of microwave radiation in the synthesis of this compound has shown promising results. A study reported that using microwave-assisted techniques significantly reduced synthesis time from two hours to approximately twenty minutes while achieving yields up to 70.21% . This method enhances reaction efficiency and is more cost-effective compared to traditional heating methods.

Table 2: Synthesis Conditions Comparison

| Method | Yield (%) | Time (minutes) | Notes |

|---|---|---|---|

| Traditional Heating | 70 | 120 | Longer reaction time |

| Microwave-Assisted | 70.21 | 20 | More efficient and time-saving |

作用机制

The mechanism of action of 3,4-Dichloro-1H-pyrrole-2,5-dione involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various biological molecules, potentially disrupting their normal function. This reactivity is attributed to the electron-withdrawing effects of the chlorine atoms and the carbonyl groups, which make the pyrrole ring more susceptible to nucleophilic attack .

相似化合物的比较

3,4-Dibromo-1H-pyrrole-2,5-dione: Similar structure but with bromine atoms instead of chlorine.

3,4-Difluoro-1H-pyrrole-2,5-dione: Similar structure but with fluorine atoms instead of chlorine.

3,4-Dichloro-1H-pyrrole-2,5-dione derivatives: Various derivatives with different substituents on the pyrrole ring.

Uniqueness: this compound is unique due to the presence of chlorine atoms, which impart distinct reactivity and properties compared to its bromine and fluorine analogs. The chlorine atoms enhance the compound’s electrophilicity, making it a versatile intermediate in organic synthesis .

生物活性

3,4-Dichloro-1H-pyrrole-2,5-dione (DCDPD) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of DCDPD, supported by data tables and relevant case studies.

Chemical Structure and Properties

DCDPD features a pyrrole ring with two carbonyl groups at positions 2 and 5, and chlorine substituents at positions 3 and 4. This structure contributes to its reactivity, making it capable of forming covalent bonds with various biological molecules. The electron-withdrawing effects of the chlorine atoms enhance its electrophilic character, facilitating interactions with nucleophiles in biological systems.

The biological activity of DCDPD is primarily attributed to its ability to form covalent adducts with proteins and nucleic acids. This reactivity can disrupt normal cellular functions, leading to various biological effects:

- Anticancer Activity : DCDPD has been shown to inhibit the growth of several cancer cell lines, including colon cancer cells (HCT-116, SW-620) with a growth inhibition concentration (GI50) in the nanomolar range (approximately ) .

- Antimicrobial Properties : Research indicates that DCDPD exhibits antimicrobial activity against various pathogens, although specific mechanisms remain under investigation.

- Tyrosine Kinase Inhibition : Derivatives of DCDPD have been synthesized that act as inhibitors of tyrosine kinases such as EGFR and VEGFR2, which are critical in cancer progression .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of DCDPD and its derivatives.

| Study | Cell Line | Activity | GI50 (M) | Mechanism |

|---|---|---|---|---|

| Dubinina et al. (2007) | HCT-116 | Inhibition of proliferation | Covalent modification of proteins | |

| Garmanchuk et al. (2013) | SW-620 | Inhibition of tumor growth in vivo | Interaction with growth factor receptors | |

| Kuznietsova et al. (2016) | HepG-2 | Antioxidant properties observed | N/A | Reactive oxygen species modulation |

| Kuznietsova et al. (2015) | MCF-7 | Low toxicity profile | N/A | Mechanism not fully elucidated |

Case Studies

- Colon Cancer Inhibition : A study demonstrated that a derivative of DCDPD significantly inhibited the growth of colon cancer cell lines and reduced tumor size in chemically induced rat models. This highlights its potential as a targeted therapy for colorectal cancer .

- Tyrosine Kinase Inhibition : Derivatives synthesized from DCDPD were tested for their ability to bind ATP-binding sites on EGFR and VEGFR2. Molecular docking studies indicated that these compounds formed stable complexes, suggesting a mechanism for their anticancer activity through inhibition of signaling pathways critical for tumor growth .

属性

IUPAC Name |

3,4-dichloropyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBAKSQRUXXHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152405 | |

| Record name | 3,4-Dichloromaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dichloromaleimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1193-54-0 | |

| Record name | 3,4-Dichloro-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloromaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloromaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloro-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G6K57D4OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichloromaleimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 °C | |

| Record name | Dichloromaleimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dichloromaleimide exert its antifungal effects?

A1: Research suggests that dichloromaleimide derivatives inhibit (1,3)β-D-glucan and chitin synthases. [] These enzymes are crucial for synthesizing the major fungal cell wall polymers, and their inhibition disrupts cell wall integrity, ultimately leading to fungal cell death.

Q2: Are there any other reported biological activities of dichloromaleimide derivatives?

A2: Yes, studies indicate that certain dichloromaleimide derivatives possess anti-inflammatory activity. These compounds were shown to reduce nitric oxide and pro-inflammatory cytokine production (IL-1β, IL-6, MCP-1, TNF-α, INF-γ) while increasing the production of anti-inflammatory cytokines (IL-4 and IL-13). [] They also inhibited the phosphorylation of the p-p65 NF-κB subunit, a key regulator of inflammation. [] Additionally, some derivatives exhibit analgesic effects in animal models, possibly by interacting with the glutamatergic system, particularly group I metabotropic glutamate receptors and NMDA receptors. []

Q3: What is the molecular formula and weight of dichloromaleimide?

A3: Dichloromaleimide has the molecular formula C4H1Cl2NO2 and a molecular weight of 180.98 g/mol.

Q4: What are the key spectroscopic characteristics of dichloromaleimide?

A4: Dichloromaleimide derivatives are commonly characterized using spectroscopic methods like IR, 1H NMR, 13C NMR, and mass spectrometry. [, , , ] These techniques provide information about functional groups, proton and carbon environments, and molecular mass, aiding in structural elucidation.

Q5: Are there any reports on the catalytic activity of dichloromaleimide or its derivatives?

A5: While dichloromaleimide itself hasn't been widely explored as a catalyst, its derivatives have found applications in material science. For instance, dichloromaleimide serves as a building block for synthesizing functional polymers with conjugated chains. [] These polymers are generated through dehalogenation reactions and show potential in various fields, including electronics and photonics.

Q6: Have computational methods been used to study dichloromaleimide derivatives?

A6: Yes, ab initio and density functional theory (DFT) calculations have been employed to investigate the conformational and electronic properties of N-phenylalkyl-3,4-dichloromaleimides. [] These studies provided insights into the structural features influencing their antifungal activity, suggesting that a specific nitrogen-carbon distance between the dichloroimido and benzene rings is crucial for optimal activity.

Q7: How do structural modifications affect the biological activity of dichloromaleimide derivatives?

A7: SAR studies reveal several key insights:

- Antifungal Activity: The length of the alkyl chain in N-phenylalkyl-3,4-dichloromaleimide derivatives influences their antifungal activity. [] The optimal nitrogen-carbon distance between the dichloroimido and benzene rings is about 3.5-5.0 Å for antifungal activity. []

- Antiproliferative Activity: In a series of chalcone-imide derivatives based on dichloromaleimide, the presence of p-tolyl and 4-bromophenyl substituents on the 1H-pyrrole-2,5-dione moiety enhanced activity against human liver cancer cells (HepG-2). []

- Analgesic Activity: Replacing the chlorine atoms in dichloromaleimide with aminophenazone significantly enhances analgesic activity in mice. []

Q8: What are the challenges and strategies for formulating dichloromaleimide derivatives?

A8: While the provided research doesn't directly address specific formulation challenges, it highlights the importance of stability under various conditions. [, ] Formulation strategies should consider the specific application and potential degradation pathways of the derivative. Encapsulation techniques, appropriate excipients, and controlled release mechanisms could be explored to improve stability, solubility, and ultimately, bioavailability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。